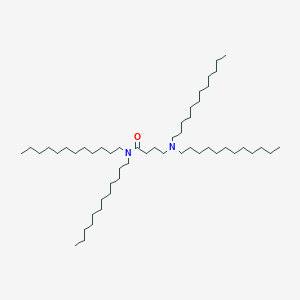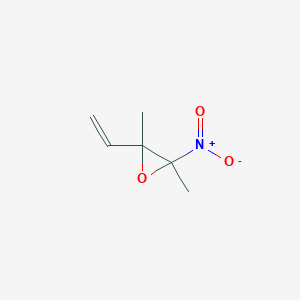![molecular formula C12H13Cl2NO3 B14512187 Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate CAS No. 62805-13-4](/img/structure/B14512187.png)
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is an organic compound with the molecular formula C10H9Cl2NO2. This compound is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate typically involves the reaction of 2,6-dichloropyridine with ethyl 3-methylbut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Triclopyr: Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-.
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine: .
Uniqueness
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
62805-13-4 |
|---|---|
Molecular Formula |
C12H13Cl2NO3 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
ethyl 2-(2,6-dichloropyridin-3-yl)oxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-4-17-12(16)10(7(2)3)18-8-5-6-9(13)15-11(8)14/h5-6H,4H2,1-3H3 |
InChI Key |
DTMGOOGFSRBFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)


![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)


![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)

![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
